![molecular formula C22H29N5O B2504399 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 896853-91-1](/img/structure/B2504399.png)

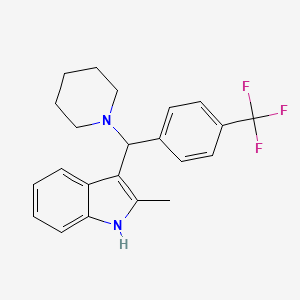

2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

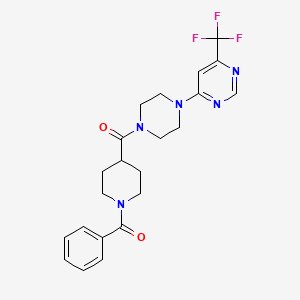

The compound 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds that has been studied for their potential anti-inflammatory properties. The structural modifications of the parent compound, 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, have been explored to enhance these properties and reduce side effects such as ulcerogenic activity .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves the introduction of various substituents and functional groups to the core structure. For instance, the introduction of a longer side chain at the 4-position and substitutions at the 3-position have been performed. These modifications aim to improve the therapeutic index and reduce the ulcerogenic activity of the compounds. One such derivative, 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, has shown promising results, surpassing reference drugs like phenylbutazone and indomethacin in terms of activity and safety .

Molecular Structure Analysis

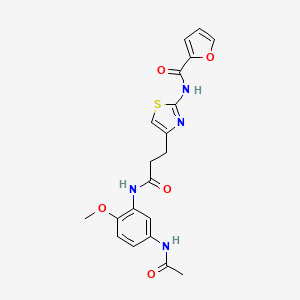

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The specific compound would have additional structural features such as a piperazine ring linked through an ethanol chain, as well as methyl, phenyl, and propyl groups attached to the core pyrazolo[1,5-a]pyrimidine structure. These modifications are crucial for the biological activity and pharmacokinetic properties of the compound.

Chemical Reactions Analysis

While the provided data does not detail the specific chemical reactions for the synthesis of 2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol, it can be inferred that similar compounds are synthesized through reactions involving key starting materials and optimized technological parameters such as raw material ratios, reaction time, and temperature. For example, the synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under specific conditions to achieve a high yield .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Drug Development

Piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms opposite each other, is a fundamental component in the synthesis of many pharmaceutical compounds. It's valued for its versatility and the ability to modulate drug properties such as pharmacokinetics and receptor affinity. Piperazine derivatives have been explored for their therapeutic potential across a wide range of medical conditions.

Central Nervous System (CNS) Agents : Piperazine cores are integral to the structure of various CNS agents, including antipsychotics, antidepressants, and compounds with sedative-hypnotic properties. For example, zaleplon, a non-benzodiazepine sedative hypnotic used for treating insomnia, contains a pyrazolopyrimidine structure related to piperazine derivatives. It highlights the role of such structures in modulating GABA_A receptors and influencing CNS activity (Heydorn, 2000).

Anticancer Properties : The structural flexibility of piperazine allows for the design of molecules with potential anticancer activities. These can involve mechanisms such as DNA interaction or enzyme inhibition crucial for cancer cell proliferation.

Metabolic Pathway Modulation : Piperazine derivatives have been shown to affect various metabolic pathways, including those involved in drug metabolism and detoxification processes. They can influence the activity of cytochrome P450 enzymes, which are essential for the metabolic clearance of many drugs, potentially affecting both the efficacy and safety of therapeutic regimens.

Designer Drugs and Pharmacological Research : The structural motif of piperazine is also found in designer drugs aiming to mimic the effects of controlled substances. This aspect underscores the importance of understanding the pharmacology and potential risks associated with novel synthetic compounds containing this functional group.

Carcinogenicity and Toxicology : Some compounds containing piperazine structures have been studied for their carcinogenic potential or toxicological profile. Understanding these aspects is crucial for developing safer pharmaceutical agents and assessing environmental or occupational exposure risks.

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential medicinal properties, given the interest in pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propiedades

IUPAC Name |

2-[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-3-7-19-16-20(26-12-10-25(11-13-26)14-15-28)27-22(23-19)21(17(2)24-27)18-8-5-4-6-9-18/h4-6,8-9,16,28H,3,7,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXYMFUUPKINDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride](/img/structure/B2504327.png)

![4-(2-{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}ethyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2504329.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopropylmethanone](/img/structure/B2504333.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)